N-Boc-D-glucosamine

Catalog No.
S688428
CAS No.
75251-80-8
M.F
C11H21NO7
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-D-glucosamine

CAS Number

75251-80-8

Product Name

N-Boc-D-glucosamine

IUPAC Name

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Molecular Formula

C11H21NO7

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1

InChI Key

CQWFSMWAGKKQJB-VARJHODCSA-N

SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

Synthesis of Glycosides and Glycoconjugates

N-Boc-D-glucosamine serves as a versatile building block for the synthesis of complex carbohydrates like glycosides and glycoconjugates. These molecules play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response. The Boc (tert-butylcarbonyl) protecting group attached to the amine group (N) helps control the reactivity of the molecule, allowing for selective modification and coupling with other sugar units to create diverse carbohydrate structures.

Here are some examples of its use in glycoside synthesis:

  • A study published in the Journal of the American Chemical Society demonstrates the utilization of N-Boc-D-glucosamine for the synthesis of novel sialyl Lewis X analogs, potential therapeutic agents for cancer and inflammatory diseases.
  • Another study published in Organic Letters highlights the application of N-Boc-D-glucosamine in the synthesis of glycosylphosphatidylinositol (GPI) anchors, essential components of cell membranes involved in various cellular functions.

Chemical Biology and Medicinal Chemistry

N-Boc-D-glucosamine finds applications in chemical biology and medicinal chemistry research due to its ability to modify and investigate the functions of biomolecules. By incorporating N-Boc-D-glucosamine into specific molecules, researchers can probe the role of sugars in various biological processes.

For instance, a study published in Nature Chemical Biology describes the use of N-Boc-D-glucosamine to create a glucosylated probe for studying protein glycosylation, a vital post-translational modification affecting protein function.

Development of Therapeutic Agents

N-Boc-D-glucosamine can also serve as a starting material for the development of novel therapeutic agents. The unique properties of glycosylated molecules, including their enhanced stability and targeted delivery, make them attractive candidates for drug development.

Here's an example:

  • Researchers have explored the use of N-Boc-D-glucosamine in the synthesis of glycosylated derivatives of natural products with potential anti-tumor activity.

N-Boc-D-glucosamine is a derivative of D-glucosamine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound has the molecular formula C₁₁H₂₁N₁O₇ and is primarily utilized in organic synthesis as a building block for various bioactive compounds. The Boc group serves to protect the amino group during

  • Limited information exists on the specific hazards of N-Boc-D-glucosamine. However, as a derivative of glucosamine, it is likely to have low toxicity.
  • Standard laboratory safety practices for handling organic chemicals should be followed when working with N-Boc-D-glucosamine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group. This is often achieved using trifluoroacetic acid or hydrochloric acid.
  • Acylation Reactions: The free amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives, which are crucial in synthesizing glycosylamines and other complex molecules.
  • Condensation Reactions: N-Boc-D-glucosamine can participate in condensation reactions with various electrophiles, leading to the formation of glycosidic bonds or more complex structures.

N-Boc-D-glucosamine exhibits several biological activities, mainly due to its structural similarity to naturally occurring glucosamine. It has been studied for its potential roles in:

  • Antimicrobial Activity: Some derivatives of glucosamine have shown promise as antimicrobial agents.
  • Anti-inflammatory Effects: Compounds derived from glucosamine are investigated for their ability to modulate inflammatory responses.
  • Chondroprotective Properties: Glucosamine derivatives are commonly used in supplements aimed at supporting joint health.

The synthesis of N-Boc-D-glucosamine typically involves:

  • Boc Protection: D-glucosamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, leading to the formation of N-Boc-D-glucosamine.
  • Microwave-Assisted Methods: Recent advancements include microwave-assisted synthesis, which enhances reaction efficiency and yields while reducing reaction times significantly .
  • Alternative Protecting Groups: Other protecting groups can be employed depending on the subsequent reactions planned, although Boc is favored for its stability and ease of removal.

N-Boc-D-glucosamine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting bacterial infections and inflammatory diseases.
  • Biotechnology: Used in glycosylation reactions to produce glycoproteins and glycolipids essential for cellular functions.
  • Material Science: Investigated for its potential in creating biocompatible materials.

Studies on N-Boc-D-glucosamine often focus on its interactions with biological macromolecules. These include:

  • Enzyme Interactions: Research into how N-Boc-D-glucosamine derivatives interact with enzymes involved in glycosylation processes.
  • Cellular Uptake Studies: Investigations into how well these compounds penetrate cell membranes and their subsequent biological effects.

N-Boc-D-glucosamine shares structural features with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
D-GlucosamineAmino sugarNaturally occurring; not protected
N-Acetyl-D-glucosamineAmino sugarAcetyl group instead of Boc; different reactivity
N-Boc-D-galactosamineAmino sugarDifferent sugar backbone; similar protective group
N-Boc-D-mannosamineAmino sugarDifferent sugar backbone; unique biological activity

N-Boc-D-glucosamine stands out due to its specific protective Boc group, which allows for selective reactions that are crucial in synthetic organic chemistry.

XLogP3

-0.3

Dates

Modify: 2023-08-15

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